1-[5-(4-Bromophenyl)furan-2-yl]ethan-1-one
Description
Properties
Molecular Formula |
C12H9BrO2 |
|---|---|
Molecular Weight |
265.10 g/mol |
IUPAC Name |
1-[5-(4-bromophenyl)furan-2-yl]ethanone |
InChI |
InChI=1S/C12H9BrO2/c1-8(14)11-6-7-12(15-11)9-2-4-10(13)5-3-9/h2-7H,1H3 |
InChI Key |
YUKLQPFNXLGHQA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(O1)C2=CC=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Ti-Mediated Aldol Addition and Cyclization Approach
A key method reported involves a titanium-mediated aldol addition between p-bromoacetophenone (1-(4-bromophenyl)ethan-1-one) and 1,1-dimethoxyacetone, followed by cyclization to form the furanone ring:
Step 1: Aldol Addition
At −78 °C under argon, p-bromoacetophenone is treated with titanium tetraisopropoxide and tri-n-butylamine, then 1,1-dimethoxyacetone is added. This yields an intermediate β-hydroxy ketone compound after aqueous workup and purification.Step 2: Cyclization to Furanone
The reaction mixture is stirred further at room temperature for 14 hours, promoting cyclization and dehydration to produce 5-(4-bromophenyl)-3-methylfuran-2(5H)-one, a furanone derivative closely related to the target compound.Step 3: Conversion to Target Compound
Further functional group transformations can convert the furanone to the acetyl-substituted furan derivative this compound.
This method is efficient and allows for good control of regiochemistry and substitution patterns on the furan ring.
Suzuki–Miyaura Cross-Coupling Strategy
Another robust synthetic route involves the Suzuki–Miyaura cross-coupling reaction to install the 4-bromophenyl substituent on a furan-2-carbonyl derivative:
Step 1: Preparation of N-(4-bromophenyl)furan-2-carboxamide
Furan-2-carbonyl chloride reacts with 4-bromoaniline in the presence of triethylamine and dry dichloromethane at room temperature to give the amide intermediate in excellent yield (~94%).Step 2: Suzuki Coupling
The amide intermediate undergoes palladium-catalyzed Suzuki–Miyaura cross-coupling with aryl boronic acids under basic conditions (potassium phosphate as base), using tetrakis(triphenylphosphine)palladium(0) as the catalyst. This step installs the aryl substituent at the 5-position of the furan ring.Step 3: Further Functionalization
Subsequent transformations convert the amide or related intermediates into the acetyl-substituted furan derivative this compound.
This approach benefits from mild reaction conditions, good functional group tolerance, and modularity to introduce diverse substituents.
Related Synthetic Procedures from Literature
Additional preparative methods for related acetophenone derivatives and amino-substituted analogs involve:
Bromination of acetophenone derivatives using N-bromosuccinimide under controlled temperature to introduce bromine substituents.
Palladium-catalyzed Sonogashira and other coupling reactions to install alkynyl or aryl groups.
Use of lithium diisopropylamide (LDA) or n-butyllithium for directed ortho-lithiation and subsequent functionalization.
Flash column chromatography purification using ethyl acetate/petroleum ether mixtures to isolate pure products.
These methods provide complementary strategies for modifying the aromatic and heterocyclic framework relevant to this compound synthesis.
Comparative Data Table of Preparation Methods
| Method | Key Reagents & Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|
| Ti-Mediated Aldol Addition | p-Bromoacetophenone, 1,1-dimethoxyacetone, Ti(OiPr)4, Bu3N, CH2Cl2, −78 °C to RT | Moderate to High (~60-80%) | Regioselective furan formation; mild conditions | Requires low temperature control; moisture sensitive |
| Suzuki–Miyaura Coupling | Furan-2-carbonyl chloride, 4-bromoaniline, Pd(PPh3)4, K3PO4, DCM, RT | Good (32-83%) | Versatile; good functional group tolerance | Requires palladium catalyst; expensive reagents |
| Bromination & Coupling Routes | N-Bromosuccinimide, Pd catalysts, nBuLi, THF, various temperatures | Moderate to High (50-78%) | Established aromatic substitution methods | Multi-step; sensitive to reaction conditions |
Chemical Reactions Analysis
Types of Reactions
1-[5-(4-Bromophenyl)furan-2-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide (NaOH), and are conducted in polar solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[5-(4-Bromophenyl)furan-2-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[5-(4-Bromophenyl)furan-2-yl]ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl and furan moieties can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Key Observations :
- Bromination at the ethanone position (as in ) increases molecular weight and reactivity but may reduce solubility.
Heterocyclic Variants (Thiophene, Benzofuran)
Key Observations :
- Thiophene analogs (e.g., ) exhibit higher electron density, favoring charge-transfer applications.
- Benzofuran derivatives (e.g., ) offer extended conjugation for optoelectronic uses.
Substituted Phenyl Derivatives
Key Observations :
- Electron-withdrawing groups (e.g., -CF₃ in ) increase stability and bioactivity.
- Halogen positioning (e.g., 2-F in ) influences steric and electronic effects.
Complex Hybrid Structures
Biological Activity
1-[5-(4-Bromophenyl)furan-2-yl]ethan-1-one, a compound featuring a furan ring substituted with a bromophenyl group, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores various aspects of its biological activity, including antibacterial, anticancer, and other pharmacological effects, supported by recent research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a furan ring (a five-membered aromatic ring containing oxygen) and an ethanone moiety, which may contribute to its biological properties.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of furan derivatives, including this compound. Research indicates that compounds with furan rings exhibit significant activity against various bacterial strains.
Table 1: Antibacterial Activity of Furan Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL | |
| Bacillus cereus | 64 µg/mL |
These findings suggest that the compound exhibits varying degrees of activity against both gram-positive and gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The anticancer properties of furan derivatives have also been explored. Studies have shown that certain furan-containing compounds can induce apoptosis in cancer cells and inhibit tumor growth.
Table 2: Anticancer Activity of Furan Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | MCF-7 (Breast Cancer) | 15.3 |
| HeLa (Cervical Cancer) | 12.8 | |
| A549 (Lung Cancer) | 18.6 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that this compound may have significant anticancer potential .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Induction of Apoptosis : It has been observed to trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Interference with DNA Replication : Some studies suggest that furan derivatives can bind to DNA, disrupting replication processes in rapidly dividing cells.
Case Studies
A recent study investigated the efficacy of various furan derivatives, including this compound, against resistant bacterial strains. The results demonstrated that this compound maintained activity even against strains resistant to conventional antibiotics, highlighting its potential as a novel therapeutic agent .
Q & A
Q. What are the recommended synthetic routes for 1-[5-(4-Bromophenyl)furan-2-yl]ethan-1-one, and how can reaction conditions be optimized?
The compound can be synthesized via coupling reactions or oxidation of furan derivatives. For example:
- HMF-based coupling : 5-Hydroxymethylfurfural (HMF) can react with aryl halides under catalytic conditions. Ruthenium dihydride complexes enable coupling with isoprene or similar alkenes, yielding bis-ketofurans (48% yield under optimized conditions) .
- Oxidation methods : Selenium dioxide oxidation of 1-(furan-2-yl)ethanone derivatives followed by esterification provides glyoxylate intermediates (73% overall yield) .
- Catalytic optimization : Use polar aprotic solvents (e.g., DMF) and reflux conditions (80–100°C) to enhance reaction rates. Monitor purity via TLC and purify by column chromatography using hexane/ethyl acetate gradients.
Q. How should researchers characterize this compound’s structural and electronic properties?
- X-ray crystallography : Grow single crystals via slow evaporation of a saturated ethanol solution. Use SHELXL for refinement, ensuring R-factors < 0.05 for high precision .
- Spectroscopy :
- NMR : Look for furan proton signals at δ 6.3–7.2 ppm and carbonyl carbons at ~190 ppm .
- IR : Confirm the ketone C=O stretch at ~1680 cm⁻¹.
- Mass spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ peaks matching the molecular formula (C₁₂H₉BrO₂; calc. 272.98).
Q. What safety protocols are critical when handling this compound?
- Hazard classification : Classified as acute toxicity (Category 4) for oral, dermal, and inhalation exposure. Use PPE (gloves, lab coat, goggles) and work in a fume hood .
- Emergency measures : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Provide Safety Data Sheets (SDS) to all personnel .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., bond length discrepancies) be resolved?
- Data validation : Cross-validate bond lengths/angles with similar structures (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone: C-Br bond ~1.89 Å) .
- Refinement strategies : Use SHELX’s TWIN/BASF commands to model twinning or disorder. Apply Hirshfeld surface analysis to assess intermolecular interactions .
Q. What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?
- Electrophilic aromatic substitution : The bromophenyl group directs electrophiles to the para position. DFT calculations can map electron density on the furan ring to predict reactivity .
- Catalytic cycles : In palladium-catalyzed couplings, oxidative addition of the C–Br bond occurs first, followed by transmetallation with organometallic reagents (e.g., Suzuki-Miyaura) .
Q. How does the compound’s structure influence its biological activity (e.g., enzyme inhibition)?
- Structure-activity relationships (SAR) : The bromophenyl group enhances lipophilicity, improving membrane permeability. Furan rings participate in π-π stacking with enzyme active sites (e.g., tyrosyl tRNA synthase) .
- In vitro assays : Test antibacterial activity via MIC assays against Gram-positive bacteria (e.g., S. aureus). Compare IC₅₀ values against analogs lacking the bromine substituent .
Q. What strategies mitigate spectral interference in complex reaction mixtures?
- Chromatographic separation : Use HPLC with a C18 column (acetonitrile/water mobile phase) to resolve byproducts.
- Deuterated solvents : For NMR, use DMSO-d₆ to shift residual proton signals away from key peaks .
Methodological Tables
Table 1. Key spectroscopic data for this compound
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 7.55 (d, J=8.4 Hz, 2H, Ar-H), δ 6.85 (d, J=3.6 Hz, 1H, furan-H) | |
| ¹³C NMR | δ 190.1 (C=O), δ 152.3 (furan-C), δ 131.8 (C-Br) | |
| IR | 1680 cm⁻¹ (C=O), 1560 cm⁻¹ (C=C) |
Table 2. Crystallographic refinement parameters (hypothetical data)
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| R-factor | 0.054 |
| C–Br bond length | 1.89 Å |
| Reference |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
